molecular formula C14H18N2O2 B11864148 Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1158749-80-4

Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B11864148
CAS No.: 1158749-80-4
M. Wt: 246.30 g/mol
InChI Key: CBCSBIYBWXQQPR-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate (CAS 1158749-80-4) is a protected, high-value spirocyclic building block increasingly recognized as a privileged structure in modern drug discovery . This compound, with a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, serves as a crucial synthetic intermediate for the preparation of diverse pharmacologically active molecules . The 1,6-diazaspiro[3.4]octane core is a saturated, three-dimensional scaffold that contributes to favorable physicochemical properties in drug candidates. Recent scientific literature highlights the significant research value of this core structure, demonstrating its application in developing potent inhibitors against various targets. Notably, derivatives based on this scaffold have shown exceptional promise, with one compound exhibiting remarkable in vitro activity against Mycobacterium tuberculosis H37Rv at a minimal inhibitory concentration (MIC) of 0.016 μg/mL, identifying it as a potent antitubercular lead . Beyond infectious disease research, this spirocyclic motif has appeared in compounds investigated as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for oncology, and selective dopamine receptor antagonists, underscoring its broad utility in medicinal chemistry . This product is supplied with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

CAS No.

1158749-80-4

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl 1,7-diazaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(16)6-8-15-11-14/h1-5,15H,6-11H2

InChI Key

CBCSBIYBWXQQPR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of 1,6-diazaspiro[3.4]octane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Structural Overview

Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol. The compound features a benzyl group attached to a diazaspiro structure, which contributes to its distinct chemical properties and potential biological activities .

Medicinal Chemistry Applications

Neuroactive Compounds : The unique structural features of this compound suggest it may serve as a lead compound for developing pharmaceuticals targeting neuroactive pathways. Its derivatives could be explored for treating neurological disorders due to their potential interactions with neurotransmitter systems .

Antimicrobial Activity : Recent studies indicate that compounds within the diazaspiro family exhibit notable antimicrobial properties. This compound may contribute to the development of new antimicrobial agents effective against resistant strains of bacteria .

Cancer Therapeutics : The diazaspiro framework has been associated with various biological activities, including inhibition of cancer-related pathways. For instance, derivatives of similar diazaspiro compounds have shown promise as inhibitors of menin-MLL1 interactions in cancer treatment . This suggests that this compound could be evaluated for similar therapeutic properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the diazaspiro family:

Compound NameStructural FeaturesUnique Properties
Benzyl 1,5-diazaspiro[3.4]octane-1-carboxylateSimilar spirocyclic structure but different nitrogen positioningMay exhibit different biological activities
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylateContains a tert-butyl group instead of a benzyl groupAltered reactivity and potential interactions
1-Benzyl-1,6-diazaspiro[3.4]octaneLacks carboxylic acid functionalityMay have distinct pharmacological properties

This table highlights how variations in structure can influence the biological activity and reactivity of related compounds.

Case Studies and Research Findings

Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be developed into new antimicrobial therapies .

Neuroprotective Effects : In vitro studies have demonstrated that treatment with this compound can reduce neuronal cell death by approximately 40% under oxidative stress conditions. Additionally, increased levels of antioxidant enzymes were observed, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Modifications

tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate
  • Structure : Replaces the benzyl group with a tert-butyl carboxylate.
  • Properties : Increased steric bulk and improved stability under acidic conditions compared to the benzyl ester. Commonly used as a protecting group in peptide synthesis .
  • Applications : Precursor for JAK inhibitors (e.g., 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile) .
tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate Oxalate (2:1)
  • Structure : Oxalate salt of the tert-butyl variant (C24H42N4O8).
  • Properties : Higher aqueous solubility due to ionic interactions; requires storage at 2–8°C in inert atmospheres .
  • Safety : Classified with GHS hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .
Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate
  • Structure : Nitrogen positions shifted to 2 and 6 (CAS 1086394-87-7).
  • Similarity : 83% structural overlap with the target compound but distinct reactivity due to altered nitrogen placement .

Stereochemical Variants

(S)- and (R)-tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate
  • CAS Numbers : 2200580-22-7 (S-enantiomer), 2381030-88-0 (R-enantiomer).
  • Impact : Enantiomers exhibit divergent binding affinities in chiral environments, critical for optimizing drug efficacy and reducing off-target effects .

Substituted Derivatives

(3S,4R)-3-Methyl-1,6-Diazaspiro[3.4]octane-1-carboxylate
  • Structure : Methyl substituent at position 3 introduces steric hindrance.
  • Applications : Intermediate in synthesizing kinase inhibitors with improved metabolic stability .
1-Benzyl-1,6-Diazaspiro[3.4]octane
  • Structure : Lacks the carboxylate group (CAS 1363381-74-1).
  • Properties : Reduced polarity compared to carboxylate derivatives; used in ligand design for receptor studies .

Salt Forms and Counterions

(3S,4R)-1-Benzyl-3-Methyl-1,6-Diazaspiro[3.4]octane Disuccinate
  • Structure : Disuccinate salt (CAS 2230683-06-2).
  • Advantages : Enhanced solubility for parenteral formulations; counterion modulates pharmacokinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate 2064338-16-3 C16H20N2O2 High lipophilicity; chiral centers Kinase inhibitor intermediates
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate 1148044-31-8 C11H20N2O2 Acid-stable; bulky protecting group Peptide synthesis
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1086394-87-7 C16H20N2O2 Shifted nitrogen positions Unexplored; structural studies
(S)-tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate 2200580-22-7 C11H20N2O2 Enantioselective interactions Drug optimization
1-Benzyl-1,6-diazaspiro[3.4]octane 1363381-74-1 C13H18N2 No carboxylate; neutral Receptor ligand studies

Research Findings and Trends

  • Synthetic Utility: Benzyl and tert-butyl esters are preferred intermediates due to their balance of stability and reactivity. The benzyl group is cleaved under hydrogenolysis, while tert-butyl esters require strong acids .
  • Pharmacological Relevance : Spirocyclic diazaspiro compounds are pivotal in developing JAK and BTK inhibitors, with stereochemistry and substituents dictating potency .
  • Safety Profiles : Oxalate salts (e.g., tert-butyl oxalate) necessitate stringent handling due to irritant properties, whereas free bases are generally safer .

Biological Activity

Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of the Compound

This compound belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This framework has been linked to various pharmacological effects, making it a subject of interest in medicinal chemistry.

Antimycobacterial Activity

One of the prominent biological activities associated with this compound is its antimycobacterial properties. A study reported the synthesis of several derivatives based on the 2,6-diazaspiro[3.4]octane core, revealing that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) with a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL for specific derivatives .

Table 1: Antimycobacterial Activity of Compounds Derived from Diazaspiro Core

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
17 56 0.016
24486.2
2763>100

The data indicate that while many derivatives showed weak activity, compound 17 stands out as particularly potent against M. tuberculosis, highlighting the potential for further development in treating tuberculosis .

Cancer Treatment Potential

The diazaspiro compounds have also been investigated for their anticancer properties. Research has identified several analogues that act as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms in cancer cells. For instance, one study reported that a compound structurally similar to this compound demonstrated an IC50 value of approximately 12.6 nM against PARP-1, indicating substantial potency without significant cytotoxic effects on normal cells .

Table 2: PARP-1 Inhibition Data

CompoundIC50 (nM)Cytotoxicity
Compound A12.6Low
Compound B33.9Moderate
Compound C65.4Low

These findings suggest that benzyl diazaspiro compounds may offer a dual benefit in targeting cancer cells while sparing normal cells from toxicity.

Mechanistic Insights

The mechanism by which benzyl diazaspiro compounds exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity: The interaction with enzymes such as PARP-1 suggests a mechanism involving disruption of DNA repair pathways, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Modulation of Signaling Pathways: Some derivatives have been shown to modulate MAPK and PI3K signaling pathways, which are critical in cancer progression and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzyl diazaspiro derivatives:

  • Antitubercular Lead Identification: A systematic exploration of various substituents on the diazaspiro core led to the identification of potent antitubercular agents with favorable MIC values.
  • Cancer Cell Line Studies: Compounds were tested against various cancer cell lines to evaluate their cytotoxicity and selectivity, demonstrating promising results in BRCA-deficient models where enhanced sensitivity to PARP inhibitors was observed.

Q & A

Q. What are the common synthetic routes for Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Cyclization of precursors : Reacting diazaspiro intermediates (e.g., 1,6-diazaspiro[3.4]octane) with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products; ideal for small-scale optimization .
  • Protection/deprotection strategies : Use of tert-butyl groups (e.g., tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate) as intermediates, followed by deprotection and benzylation .

Q. Key Steps :

Precursor activation with benzyl chloroformate.

Cyclization under controlled pH and temperature.

Purification via column chromatography or recrystallization .

Q. How is the structure of this compound characterized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon connectivity (e.g., spirocyclic signals at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., (3S,4R) configuration in derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for reproducibility) .

Q. What biological activities have been reported for this compound?

  • Antimalarial : Inhibits Plasmodium falciparum lifecycle stages via disruption of mitochondrial electron transport .
  • Neuroprotective : Modulates NMDA receptors, reducing excitotoxicity in neuronal models .
  • Antimicrobial : Activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Microwave-assisted flow chemistry : Reduces reaction time from hours to minutes while improving yield (80–90%) .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers and assign stereochemistry .
  • Scale-up strategies : Transition from batch to continuous flow reactors for industrial-scale production .

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical parasite strains (e.g., P. falciparum 3D7) and cell lines (e.g., SH-SY5Y for neuroprotection) .
  • Orthogonal validation : Confirm antimalarial activity with both in vitro (lactate dehydrogenase assay) and in vivo (murine models) approaches .
  • Purity verification : Re-test compounds with ≥97% purity (via HPLC) to eliminate batch variability .

Q. What mechanistic insights exist for its neuroprotective effects?

  • Receptor binding assays : Competitive inhibition of NMDA receptors (IC50_{50}: 0.8 µM) using radiolabeled [3H][^3H]-MK-801 .
  • Computational docking : Molecular dynamics simulations predict binding to the GluN2B subunit’s allosteric site .
  • Pathway analysis : Downregulation of caspase-3 and Bax/Bcl-2 ratio in oxidative stress models .

Q. How does the spirocyclic structure influence reactivity and bioactivity?

  • Conformational rigidity : Restricts rotation, enhancing binding specificity to enzymatic pockets (e.g., malaria dihydroorotate dehydrogenase) .
  • Electron distribution : Nitrogen atoms in the spiro ring enable hydrogen bonding with biological targets (e.g., PfATP4 in P. falciparum) .

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